[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-{[(Benzyloxy)[(2s)-2-({3-[hydroxyl(2-Phenyl-(1r)-1-Carbonyl]-Amino}ethyl)phosphinyl]-2-[(3-Phenylisoxazol-5-Yl)methyl]-1-Oxo-Propyl}amino)-3-(4-Hydroxy-Phenyl)
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Overview
Description
11-Oxa-3,9-diaza-7-phosphadodecanoic acid, 7-hydroxy-2-[(4-hydroxyphenyl)methyl]-4,10-dioxo-12-phenyl-5-[(3-phenyl-5-isoxazolyl)methyl]-8-(phenylmethyl)-, 7-oxide, (2S,5R,8R)- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Formation of the core structure: This step involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Functional group modifications: Introduction of hydroxyl, phenyl, and isoxazolyl groups through reactions like electrophilic aromatic substitution, nucleophilic substitution, and oxidation.
Final assembly: Coupling of intermediate compounds using reagents like palladium catalysts or other transition metals to form the final complex structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The phenyl and isoxazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and phenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The isoxazolyl group may also play a role in its activity by forming stable complexes with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 11-Oxa-3,9-diaza-7-phosphadodecanoic acid, 7-hydroxy-2-[(4-hydroxyphenyl)methyl]-4,10-dioxo-12-phenyl-5-[(3-phenyl-5-isoxazolyl)methyl]-8-(phenylmethyl)-, 7-oxide, (2S,5R,8R)-
- 11-Oxa-3,9-diaza-7-phosphadodecanoic acid, 7-hydroxy-2-[(4-hydroxyphenyl)methyl]-4,10-dioxo-12-phenyl-5-[(3-phenyl-5-isoxazolyl)methyl]-8-(phenylmethyl)-, 7-oxide, (2S,5R,8R)-
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C38H38N3O9P |
---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(3-phenyl-1,2-oxazol-5-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H38N3O9P/c42-31-18-16-27(17-19-31)20-34(37(44)45)39-36(43)30(22-32-23-33(41-50-32)29-14-8-3-9-15-29)25-51(47,48)35(21-26-10-4-1-5-11-26)40-38(46)49-24-28-12-6-2-7-13-28/h1-19,23,30,34-35,42H,20-22,24-25H2,(H,39,43)(H,40,46)(H,44,45)(H,47,48)/t30-,34-,35+/m0/s1 |
InChI Key |
ZPFSKFCSVXPMBD-PFESQZPFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](NC(=O)OCC2=CC=CC=C2)P(=O)(C[C@H](CC3=CC(=NO3)C4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(CC(CC3=CC(=NO3)C4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)O |
Origin of Product |
United States |
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